6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid
Description
The compound 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a structurally complex molecule featuring a thiophene core substituted with ethyl, methyl, and propan-2-yloxy carbonyl groups. A carbamoyl linker bridges the thiophene moiety to a cyclohex-3-ene ring bearing a terminal carboxylic acid.
Properties
Molecular Formula |
C19H25NO5S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-[(4-ethyl-5-methyl-3-propan-2-yloxycarbonylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H25NO5S/c1-5-12-11(4)26-17(15(12)19(24)25-10(2)3)20-16(21)13-8-6-7-9-14(13)18(22)23/h6-7,10,13-14H,5,8-9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
PYBWIVRQHRNOEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2CC=CCC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Thiophene Ring Functionalization
The synthesis begins with 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid , which undergoes esterification with propan-2-ol under acidic conditions to introduce the isopropyloxycarbonyl group. A typical protocol involves refluxing the carboxylic acid with excess isopropyl chloroformate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. This step achieves 3-[(propan-2-yloxy)carbonyl]-4-ethyl-5-methylthiophene-2-amine with yields exceeding 75%.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | Isopropyl chloroformate, DCM, DIPEA, 0°C → RT, 12 h | 78% |
Amine Activation for Coupling
The free amine on the thiophene ring is critical for subsequent amide bond formation. To prevent undesired side reactions during storage or handling, the amine is often stabilized as its hydrochloride salt or protected with a tert-butoxycarbonyl (Boc) group. Deprotection is performed in situ prior to coupling.
Synthesis of the Cyclohexene Carboxylic Acid Derivative
Cyclohexene Ring Construction
The cyclohex-3-ene-1-carboxylic acid framework is synthesized via Diels-Alder cycloaddition between 1,3-butadiene and acrylic acid , followed by regioselective oxidation. Alternatively, catalytic hydrogenation of benzocyclohexene derivatives offers a stereocontrolled route to the cis-cyclohexene geometry.
Carboxylic Acid Activation
Activation of the carboxylic acid for amide coupling is achieved through two primary methods:
-
Acid Chloride Formation : Treatment with thionyl chloride (SOCl₂) at 80°C for 2 hours converts the acid to its corresponding acyl chloride, which is highly reactive toward amines.
-
Carbodiimide-Mediated Activation : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) generates an active ester intermediate, minimizing racemization.
Amide Bond Formation: Coupling Strategies
Acid Chloride Route
The acyl chloride derived from cyclohex-3-ene-1-carboxylic acid is reacted with the thiophene amine in DCM at room temperature. Triethylamine (TEA) or DIPEA is added to scavenge HCl, ensuring efficient nucleophilic attack by the amine. This method typically achieves yields of 65–80%, though steric hindrance from the thiophene’s substituents can reduce efficiency.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | Cyclohexene acyl chloride, DCM, DIPEA, RT, 4 h | 72% |
Carbodiimide-Mediated Coupling
A mixture of EDC (1.1 equiv), HOBt (1.1 equiv), and DIPEA (2.5 equiv) in DMF facilitates the reaction between the cyclohexene carboxylic acid and thiophene amine. After stirring at room temperature for 18 hours, the crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient). This method offers superior regioselectivity, with yields up to 85%.
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column Chromatography : Essential for removing unreacted starting materials and coupling byproducts (e.g., urea derivatives from carbodiimides).
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystalline products.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acid Chloride | Rapid reaction time | Sensitivity to moisture | 65–80% |
| EDC/HOBt | Mild conditions, high selectivity | Requires stoichiometric activators | 75–85% |
The carbodiimide approach is favored for large-scale synthesis due to its reproducibility, whereas the acid chloride method is advantageous for small-scale, high-throughput applications.
Mechanistic Insights and Side Reactions
Competing Pathways
-
O-Acylation : The thiophene amine’s nucleophilicity may lead to undesired O-acylation of the carbamate group, necessitating careful stoichiometric control.
-
Cyclohexene Isomerization : The double bond in cyclohex-3-ene can isomerize under acidic or high-temperature conditions, requiring inert atmospheres and low temperatures during handling.
Chemical Reactions Analysis
Types of Reactions
6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Thiophene Carboxylic Acid Derivatives
Thiophene-based carboxylic acid derivatives are widely studied for their pharmacological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Biological Activity : While 4,5-diaryl thiophenes () exhibit anti-inflammatory properties, the target compound’s cyclohexene-carboxylic acid moiety could shift activity toward other targets, such as prostaglandin synthases or ion channels .
- Reactivity : Brominated thiophenes () are more electrophilic, enabling nucleophilic substitutions, whereas the target compound’s ethyl/methyl groups likely prioritize stability over reactivity .
Functional Group Analysis
- Carboxylic Acid : Present in all compared compounds, this group enhances water solubility and enables ionic interactions in biological systems. The cyclohexene-linked carboxylic acid in the target compound may restrict conformational flexibility compared to linear analogs () .
Physicochemical Properties
- Molecular Weight & Solubility : The target compound’s molecular weight is estimated to exceed 400 Da due to its cyclohexene and multiple substituents, likely reducing aqueous solubility compared to simpler thiophene derivatives (e.g., ).
- Lipophilicity : The propan-2-yloxy group increases logP relative to hydroxylated analogs (), favoring passive diffusion across biological membranes .
Biological Activity
The compound 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a thiophene ring and a cyclohexene framework, suggest various biological activities that warrant thorough investigation.
Structural Characteristics
This compound has the molecular formula . The structural components include:
- A thiophene ring which is known for its role in various biological activities.
- A cyclohexene framework that contributes to its chemical reactivity.
- Functional groups such as a carbamoyl group and an ethoxycarbonyl group , enhancing its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity, particularly in the following areas:
- Enzyme Inhibition : Initial research suggests that the compound may inhibit specific enzymes involved in disease pathways, although detailed mechanisms remain to be elucidated.
- Receptor Modulation : The potential for modulating receptor functions could lead to therapeutic applications, particularly in areas such as cancer and infectious diseases.
Interaction Studies
Interaction studies have indicated that this compound may engage with various biological targets:
- Enzymatic Targets : Compounds with similar structures have shown interactions with enzymes critical to metabolic pathways, suggesting that our compound could follow suit.
- Receptor Targets : The modulation of receptors involved in neurotransmission and inflammation is another area of interest, as seen in other thiophene-containing compounds.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-{[4-Phenyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene | Contains a phenyl group instead of ethyl | Different electronic properties due to phenyl substitution |
| Ethyl 2-Oxoquinoline Derivatives | Similar core structure but different substituents | Known for anticancer activity against specific cell lines |
| Pyrazole Derivatives | Different heterocyclic structure | Exhibits antimicrobial and antioxidant activity |
This table illustrates the diversity within this chemical class while emphasizing the unique features of our compound.
The exact mechanism of action for 6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid remains under investigation. However, it is hypothesized that its interactions with enzymes and receptors may lead to:
- Inhibition of key metabolic pathways.
- Modulation of signal transduction processes critical for cellular responses.
Q & A
Advanced Research Question
- Assay Design :
- Controls :
What computational strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s derivatives?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or NF-κB. Focus on the carbamoyl group’s hydrogen bonding with Arg120 and Tyr355 .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and substituent electronic parameters to predict activity trends .
- MD Simulations : Analyze stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to validate docking results .
How should contradictory data on this compound’s biological activity across studies be resolved?
Advanced Research Question
- Source Analysis : Compare assay conditions (e.g., cell lines, compound concentrations). For example, discrepancies in IC₅₀ values may arise from differences in LPS stimulation duration in cytokine assays .
- Structural Validation : Re-examine NMR and HPLC data to rule out impurities or stereoisomers affecting activity .
- Dose-Response Curves : Perform full dose-range studies (0.1–100 µM) to identify non-linear effects or off-target interactions .
What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
Advanced Research Question
- Challenges :
- Solutions :
Which in vivo models are appropriate for testing this compound’s pharmacokinetics and toxicity?
Advanced Research Question
- Pharmacokinetics :
- Toxicity :
How can researchers modify the substituents on the thiophene ring to enhance target selectivity?
Advanced Research Question
- Strategy :
- Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
